molecular formula C13H13F3N2 B13723575 4-Amino-2-propyl-8-trifluoromethylquinoline CAS No. 1189106-38-4

4-Amino-2-propyl-8-trifluoromethylquinoline

Cat. No.: B13723575
CAS No.: 1189106-38-4
M. Wt: 254.25 g/mol
InChI Key: TYDSVTZDRKTYOS-UHFFFAOYSA-N
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Description

4-Amino-2-propyl-8-trifluoromethylquinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 2nd position, and a trifluoromethyl group at the 8th position on the quinoline ring. The molecular formula of this compound is C13H13F3N2, and it has a molar mass of 254.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-propyl-8-trifluoromethylquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-propyl-8-trifluoromethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

4-Amino-2-propyl-8-trifluoromethylquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-propyl-8-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes. Additionally, its trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent bioactive molecule .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-propyl-8-trifluoromethylquinoline is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

1189106-38-4

Molecular Formula

C13H13F3N2

Molecular Weight

254.25 g/mol

IUPAC Name

2-propyl-8-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C13H13F3N2/c1-2-4-8-7-11(17)9-5-3-6-10(12(9)18-8)13(14,15)16/h3,5-7H,2,4H2,1H3,(H2,17,18)

InChI Key

TYDSVTZDRKTYOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N

Origin of Product

United States

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